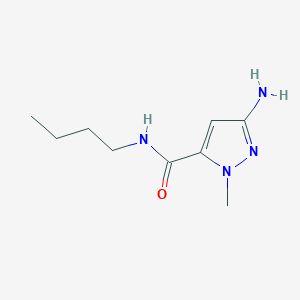![molecular formula C17H13F2NO3S B2471267 3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide CAS No. 2319840-04-3](/img/structure/B2471267.png)
3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme, which makes it an important tool for studying the biochemical and physiological effects of this enzyme.
Mecanismo De Acción
The mechanism of action of 3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide involves the inhibition of PDE4. PDE4 is responsible for the breakdown of cyclic AMP (cAMP), which is an important signaling molecule in many physiological processes. By inhibiting PDE4, the levels of cAMP are increased, leading to changes in cellular signaling and physiological processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide are diverse and depend on the specific physiological process being studied. Some of the effects observed in research studies include the reduction of inflammation, the improvement of memory formation, and the modulation of immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide in lab experiments include its potency and specificity for PDE4 inhibition. This makes it an ideal tool for studying the effects of PDE4 on various physiological processes. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and handling.
Direcciones Futuras
There are several future directions for research involving 3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide. One direction is the development of more potent and selective inhibitors of PDE4 for use in research and potential therapeutic applications. Another direction is the exploration of the effects of PDE4 inhibition on other physiological processes, such as metabolism and circadian rhythms. Finally, there is a need for further research into the potential toxicity and safety of this compound in humans.
Métodos De Síntesis
The synthesis method for 3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide involves several steps. The first step is the synthesis of 5-(furan-2-yl)thiophene-2-carboxylic acid, which is then reacted with 2-bromoethanol to form 2-(2-hydroxyethyl)-5-(furan-2-yl)thiophene. This compound is then reacted with 3,4-difluorobenzoyl chloride to form the final product, 3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide.
Aplicaciones Científicas De Investigación
3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide has several scientific research applications. It is commonly used as a tool to study the biochemical and physiological effects of a specific enzyme, known as PDE4. PDE4 is involved in a wide range of physiological processes, including inflammation, immune response, and memory formation. By inhibiting PDE4, researchers can study the effects of this enzyme on these processes.
Propiedades
IUPAC Name |
3,4-difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c18-11-4-3-10(8-12(11)19)17(22)20-9-13(21)15-5-6-16(24-15)14-2-1-7-23-14/h1-8,13,21H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTPUDXALDHJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC(=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2471184.png)


![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2471188.png)


![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)

![N-(3,3-diphenylpropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2471196.png)
![[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2471197.png)

![N-[[4-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2471199.png)

